Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate
Description
Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties
Properties
CAS No. |
61736-82-1 |
|---|---|
Molecular Formula |
C7H10NO6P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C7H10NO6P/c1-12-15(11,13-2)5-6-3-4-7(14-6)8(9)10/h3-4H,5H2,1-2H3 |
InChI Key |
ZZFODRQJUQTUSO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 5-nitrofurfural under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause damage to cellular structures. This oxidative stress can lead to cell death, making it effective against microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Contains an n-methyl urea group.
Furaltadone: Has a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one structure.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety.
Nitrofurantoin: Features a 1-methylimidazolidine-2,4-dione structure.
Uniqueness
Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
